2,5-Diaminotoluene
Overview
Description
2,5-Diaminotoluene, also known as 2-methylbenzene-1,4-diamine, is an organic compound with the molecular formula C7H10N2. It is one of the six isomers of diaminotoluene and appears as a colorless crystalline solid, although commercial samples may be colored due to air oxidation. This compound is commonly used in hair coloring products .
Mechanism of Action
Target of Action
2,5-Diaminotoluene is an organic compound that is commonly used in hair coloring . It is a substitute for phenylenediamine (1,4-diaminobenzene) in commercial hair dyes due to its lower toxicity . The primary targets of this compound are the hair follicles where it interacts with the hair’s natural pigments to change the color .
Mode of Action
In hair dye applications, this compound functions as a primary intermediate . This means that it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye . The resulting complex can penetrate the hair shaft and undergo further oxidation and polymerization reactions, leading to a change in hair color .
Biochemical Pathways
It is known that the compound can compete efficiently with oxygen and with trypsin for reactions with the triplet state of eosin .
Pharmacokinetics
It is known that the substance can be absorbed into the body through the skin and by ingestion .
Result of Action
The primary result of the action of this compound is a change in hair color . It is commonly used to produce black, drab and warm browns, and shades of blonde and gray hair dyes . Additionally, this compound is also known to be used in the production of dyes for textiles, furs, leathers, biological stains and indicators, wood stains, and pigments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
It is known that 2,5-Diaminotoluene is a substitute for phenylenediamine (1,4-diaminobenzene) in commercial hair dyes .
Cellular Effects
It is known that this compound is toxic to pregnant rats and their embryos at oral doses of 80 mg/kg/day .
Molecular Mechanism
It is known that in hair dye applications, this compound is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye .
Temporal Effects in Laboratory Settings
It is known that this compound is a colorless crystalline solid, although commercial samples are often colored owing to air oxidation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound is toxic to pregnant rats and their embryos at oral doses of 80 mg/kg/day .
Metabolic Pathways
It is known that this compound is prepared through electrolytic reduction of 2,5-dinitrotoluene .
Subcellular Localization
It is known that this compound is a colorless crystalline solid, although commercial samples are often colored owing to air oxidation .
Preparation Methods
2,5-Diaminotoluene can be synthesized through several methods:
Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the reduction of 2,5-dinitrotoluene using an electrolytic process.
Reductive Cleavage of 4-Amino-2,3’-dimethylazobenzene: This method involves the reductive cleavage of 4-amino-2,3’-dimethylazobenzene.
Condensation of 2-Amino-1-methylbenzene and Toluene-4-sulphonyl Chloride: This method produces 4-toluenesulphono-2-toluidide, which is then coupled with diazotized aminobenzenesulphonic acid and reduced.
Chemical Reactions Analysis
2,5-Diaminotoluene undergoes various chemical reactions:
Oxidation: It can be oxidized with hydrogen peroxide to form intermediates used in hair dyes.
Reduction: The compound can be reduced to form different derivatives, such as this compound sulfate.
Substitution: It can undergo substitution reactions with various reagents to form different products.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include intermediates for hair dyes and other derivatives .
Scientific Research Applications
2,5-Diaminotoluene has several scientific research applications:
Comparison with Similar Compounds
2,5-Diaminotoluene is often compared with other similar compounds such as:
Phenylenediamine (1,4-Diaminobenzene): This compound is preferred in hair dyes due to its lower toxicity compared to phenylenediamine.
Other Isomers of Diaminotoluene: The six isomers of diaminotoluene differ in the positions of the amino groups on the benzene ring.
Similar compounds include 2,4-diaminotoluene, 2,6-diaminotoluene, and 3,5-diaminotoluene, among others .
Properties
IUPAC Name |
2-methylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCSAIDCZQSFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride) | |
Record name | 2,5-Diaminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029123 | |
Record name | 2-Methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless plates; [HSDB] | |
Record name | 2,5-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
273.5 °C | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0034 [mmHg] | |
Record name | 2,5-Diaminotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm. | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Plates from benzene, Colorless, crystalline tablets or plates from benzene | |
CAS No. |
95-70-5 | |
Record name | 2,5-Diaminotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-p-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TOLUENE-2,5-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24JO8Z0RJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64 °C | |
Record name | 2-METHYL-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-diaminotoluene?
A1: this compound has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), and mass spectrometry (MS) to characterize this compound and its derivatives. [, , ]
Q3: What are the primary industrial applications of this compound?
A3: this compound serves as a key precursor in the synthesis of various products, with a significant role in manufacturing anthraquinone reactive disperse dyes. [, ] Additionally, it is utilized in the production of polyurethane foams. []
Q4: How is this compound employed in dye synthesis?
A4: this compound reacts with 1-chloroanthraquinone in the presence of catalysts like copper(I) iodide and potassium carbonate to yield dye precursors. These precursors can then undergo further reactions to produce the desired anthraquinone reactive disperse dyes. [] This synthesis method is applicable for dyes used in both supercritical CO2 dyeing and conventional water-bath dyeing processes. []
Q5: Are there environmentally friendly methods for synthesizing indo dyes using this compound?
A5: Yes, researchers have explored eco-friendly approaches for indo dye synthesis using enzymes. For instance, the bacterial enzyme CotA-laccase from Bacillus subtilis successfully mediated oxidative cross-coupling reactions between this compound and various coupling partners to produce aminoindamine and indoaniline dyes in water under mild conditions. This enzymatic route offers a sustainable alternative to conventional chemical synthesis. []
Q6: How does the structure of this compound relate to its function as a dye precursor?
A6: The two amino groups in this compound are crucial for its reactivity. They can participate in various chemical reactions, such as diazotization, coupling reactions, and condensation reactions, which are essential steps in dye synthesis. [, ]
Q7: What are the known toxicological concerns associated with this compound?
A7: Research indicates that this compound exhibits mutagenicity in the Ames test, particularly in the presence of metabolic activation. [, , ] Additionally, it has been shown to induce chromosome aberrations in mammalian cells. []
Q8: Are there any concerns regarding the environmental impact of this compound?
A8: Yes, this compound exhibits toxicity towards various bacteria, including soil bacteria like Azotobacter vinelandii. [] This toxicity raises concerns about its potential impact on soil microbial communities and their essential functions, such as nitrogen fixation.
Q9: What measures can be taken to minimize the environmental impact of this compound?
A9: Implementing efficient waste management and recycling strategies for this compound and its byproducts is crucial. [] Research into alternative compounds with reduced environmental impact is also important. []
Q10: How is computational chemistry employed in research on this compound and its derivatives?
A10: Computational tools are valuable for predicting the properties and behavior of this compound and its derivatives. Molecular modeling studies, including those based on the CYP102 crystal structure, help to rationalize the substrate specificity of enzymes like CYP1A1 and CYP1A2 towards this compound and similar compounds. []
Q11: What is the historical context of research on this compound?
A11: Research on this compound has evolved over several decades, initially focusing on its synthesis and applications as a dye intermediate. [] Over time, research expanded to investigate its toxicological properties, environmental impact, and potential alternatives. []
Q12: How does research on this compound benefit from cross-disciplinary collaboration?
A12: Addressing the diverse aspects of this compound research requires collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers. This interdisciplinary approach fosters a comprehensive understanding of the compound and its impact. []
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